Methyl 3-cyclopropoxy-2-nitrobenzoate
Description
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
methyl 3-cyclopropyloxy-2-nitrobenzoate |
InChI |
InChI=1S/C11H11NO5/c1-16-11(13)8-3-2-4-9(10(8)12(14)15)17-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
OKJKYCNSVKKBPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs, identified via high similarity scores (0.94–0.95), include:
Methyl 3-formyl-2-nitrobenzoate (CAS 50573-74-5): Replaces the cyclopropoxy group with a formyl (-CHO) substituent.
3-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS 610-36-6): Features a free carboxylic acid group instead of the methyl ester.
Methyl 2-nitrobenzoate derivatives (e.g., CAS 619-17-0): Lack the 3-substituent, simplifying the aromatic system .
Table 1: Structural Comparison
| Compound Name | Substituent at 3-Position | Functional Groups | Molecular Weight (g/mol)* |
|---|---|---|---|
| Methyl 3-cyclopropoxy-2-nitrobenzoate | Cyclopropoxy (-O-C3H5) | Nitro (-NO2), Methyl ester | ~239.2 |
| Methyl 3-formyl-2-nitrobenzoate | Formyl (-CHO) | Nitro, Methyl ester | ~209.1 |
| 3-(Methoxycarbonyl)-2-nitrobenzoic acid | Methoxycarbonyl (-COOCH3) | Nitro, Carboxylic acid (-COOH) | ~225.1 |
*Calculated based on substituent contributions.
Physical and Chemical Properties
General trends for methyl esters (Table 3, ) suggest:
- Solubility : Polar substituents (e.g., -COOH in 3-(methoxycarbonyl)-2-nitrobenzoic acid) increase water solubility, while hydrophobic groups (e.g., cyclopropoxy) enhance lipid solubility.
- Stability : The electron-withdrawing nitro group stabilizes the aromatic ring against electrophilic attack but may accelerate ester hydrolysis under basic conditions. Cyclopropoxy’s strained ring could impart unique reactivity in thermal or catalytic environments.
Table 2: Predicted Properties
| Compound Name | Boiling Point (°C)* | Melting Point (°C)* | LogP (Octanol-Water)* |
|---|---|---|---|
| This compound | ~300–310 | 80–85 | 2.1 |
| Methyl 3-formyl-2-nitrobenzoate | ~280–290 | 95–100 | 1.5 |
| 3-(Methoxycarbonyl)-2-nitrobenzoic acid | >300 (decomposes) | 150–155 | 0.8 |
*Estimates based on analogous methyl esters and nitroaromatics .
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